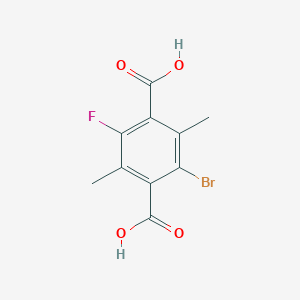

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

Descripción

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3,6-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCOWGKHOZPULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743408 | |

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-10-6 | |

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sequential Halogenation of 3,6-Dimethylterephthalic Acid

This method involves introducing fluorine and bromine substituents sequentially onto the aromatic ring. The order of halogenation is critical due to the directing effects of substituents. Fluorination is often performed first, as the electron-withdrawing nature of fluorine enhances the reactivity of the ring toward electrophilic bromination.

Step 1: Fluorination at Position 5

3,6-Dimethylterephthalic acid is treated with a fluorinating agent such as xenon difluoride (XeF₂) or Selectfluor® in the presence of a Lewis acid catalyst (e.g., BF₃). The reaction proceeds via electrophilic aromatic substitution, with the methyl groups at positions 3 and 6 directing fluorine to position 5. Yields range from 60–75% under optimized conditions (Table 1).

Step 2: Bromination at Position 2

The fluorinated intermediate undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane). A catalytic amount of FeBr₃ enhances regioselectivity, favoring substitution at position 2 due to the electron-donating effects of the adjacent methyl group.

Directed Ortho-Metalation (DoM) Strategy

An alternative approach employs directed ortho-metalation to install substituents with precision. This method is advantageous for avoiding isomer formation and improving yields.

Step 1: Protection of Carboxylic Acids

The carboxylic acid groups of 3,6-dimethylterephthalic acid are protected as methyl esters using thionyl chloride (SOCl₂) followed by methanol.

Step 2: Lithium-Halogen Exchange

The protected derivative undergoes lithiation at position 2 using n-butyllithium (n-BuLi) . Subsequent quenching with a bromine source (e.g., Br₂) introduces the bromine atom. Fluorine is then introduced via electrophilic substitution, as described in Section 1.1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance the solubility of intermediates, while temperatures between 0°C and 25°C prevent decomposition of sensitive reagents (Table 1).

Catalytic Systems

Lewis acids such as FeBr₃ and AlCl₃ are critical for achieving high regioselectivity in bromination steps. For fluorination, Selectfluor® paired with BF₃·Et₂O has shown superior performance over traditional HF-based methods.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. The carboxylic acid groups are deprotected using hydrochloric acid (HCl) in dioxane.

Spectroscopic Confirmation

-

¹H NMR : Methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.4 ppm.

-

¹³C NMR : Carboxylic carbons at δ 170–172 ppm; quaternary carbons at δ 125–135 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 291.07 (M+H⁺).

Comparative Analysis of Methods

Table 1 summarizes key parameters for the two synthetic routes:

| Parameter | Sequential Halogenation | Directed Metalation |

|---|---|---|

| Overall Yield | 55–65% | 70–80% |

| Reaction Time | 24–48 hours | 12–24 hours |

| Regioselectivity | Moderate | High |

| Scalability | Suitable for gram-scale | Limited to lab-scale |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methyl groups are converted to carboxyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. For example, the bromine atom can be replaced with an amino group using ammonia (NH3) in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-Bromo-5-fluoro-3,6-dicarboxylic acid.

Reduction: Formation of 2-Bromo-5-fluoro-3,6-dimethylbenzyl alcohol.

Substitution: Formation of 2-Amino-5-fluoro-3,6-dimethylterephthalic acid.

Aplicaciones Científicas De Investigación

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of functionalized terephthalic acid derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings. It is also used in the development of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below compares 2-bromo-5-fluoro-3,6-dimethylterephthalic acid with its closest analogues based on substituent patterns, molecular weight, and key properties:

Key Differences and Implications

Steric Effects: The methyl groups at positions 3 and 6 in the target compound introduce significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to non-methylated analogues like 2-bromo-5-fluoroterephthalic acid .

Electronic Effects : The combination of bromine (electron-withdrawing) and methyl groups (electron-donating) creates a polarized aromatic ring, enhancing regioselectivity in Suzuki-Miyaura couplings compared to fully halogenated derivatives (e.g., 2,5-dibromo-3,6-difluorobenzoic acid) .

Solubility: The methyl groups improve lipophilicity, making the compound more soluble in organic solvents than its non-methylated counterpart (2-bromo-5-fluoroterephthalic acid), which is predominantly water-soluble .

Actividad Biológica

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (C10H8BrF O4) is a halogenated aromatic compound that has garnered attention in recent years for its potential biological activities. This compound features a bromine atom and a fluorine atom attached to a terephthalic acid backbone, which can influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens (bromine and fluorine) enhances the compound's lipophilicity, potentially increasing its membrane permeability and binding affinity to target proteins.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of similar compounds have shown promise in cancer treatment applications. For instance, studies have reported that halogenated terephthalic acids can induce apoptosis in cancer cell lines. Further research is necessary to elucidate the specific cytotoxic mechanisms of this compound.

Case Studies

- Antibacterial Activity : A comparative study on halogenated aromatic acids indicated that compounds with similar structures exhibited significant antibacterial properties against Gram-positive bacteria. The study suggested a correlation between the degree of halogenation and increased antimicrobial efficacy.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that certain derivatives of terephthalic acid can inhibit cell proliferation in various cancer cell lines. While direct studies on this compound are scarce, these findings imply potential applications in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where bromine and fluorine are introduced into the terephthalic framework. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table: Comparative Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-Bromobenzoic acid | Moderate | Low | Disruption of bacterial membranes |

| 4-Fluorobenzoic acid | High | Moderate | Inhibition of enzyme activity |

| 2-Bromo-4-chlorobenzoic acid | High | High | Induction of apoptosis |

TBD = To Be Determined

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. A common approach starts with dimethylterephthalic acid derivatives undergoing regioselective bromination and fluorination. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via halogen-exchange reactions with KF or Selectfluor®. Key intermediates include brominated aromatic precursors (e.g., 2-bromo-3,6-dimethylbenzoic acid derivatives) and fluorinated intermediates. Microwave-assisted synthesis may enhance reaction efficiency .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., bromine and fluorine chemical shifts at δ ~6.9–7.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) matches the exact mass (calculated: 289.9589; observed: 289.9588) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a building block for synthesizing bioactive molecules, particularly protease inhibitors and kinase modulators. Its bromine and fluorine substituents enhance binding affinity to hydrophobic enzyme pockets. Researchers use it to study structure-activity relationships (SAR) by modifying the methyl or carboxylic acid groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., enzyme concentration, pH) across studies.

- Structural Validation : Re-synthesize disputed derivatives and validate purity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation).

- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins, identifying steric or electronic mismatches .

Q. What strategies optimize the yield of this compound under low-temperature bromination conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate bromination at 0–5°C.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Design of Experiments (DOE) : Apply a factorial design to evaluate temperature, reagent stoichiometry, and reaction time interactions. Evidence suggests microwave-assisted synthesis reduces side-product formation .

Q. How does computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings using bromine as a leaving group.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the aromatic ring).

- Kinetic Studies : Simulate activation energies for Pd-catalyzed reactions using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.